Iritone (CAS 67801-38-1), chemically identified as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a specialized synthetic ionone derivative engineered for extreme formulation environments [1]. Primarily procured for its powdery, floral, and woody orris notes, it differentiates itself from standard ionones through its higher molecular weight (192.3 g/mol), elevated boiling point (276 °C), and a flash point exceeding 116 °C [1]. These robust physical properties make it a highly substantive base note rather than a volatile top note [2]. Industrially, Iritone is highly valued in functional perfumery and cosmetic manufacturing because of its exceptional chemical stability across broad pH ranges, particularly its resistance to degradation in alkaline soaps and its ability to mask base odors in highly acidic hair care products[3].
Substituting Iritone with generic ionones, such as beta-ionone or alpha-isomethyl ionone, frequently leads to critical formulation failures in functional cosmetics and industrial detergents[1]. Standard ionones lack the specific steric hindrance provided by Iritone's trimethyl-substituted cyclohexene ring, making them highly susceptible to degradation in extreme pH environments [2]. In acidic media (pH 1–5), generic substitutes rapidly break down, resulting in the manifestation of unpleasant base odors and a complete loss of the target scent profile over time [1]. Furthermore, common alternatives like alpha-isomethyl ionone are subject to strict allergen declaration thresholds (e.g., >0.001% in leave-on products), complicating regulatory compliance for global procurement teams [3]. Iritone’s structural bulk ensures long-term stability at elevated temperatures, maintaining odor-masking efficacy where generic analogs chemically deteriorate [1].
In comparative stability testing within acidic hair cosmetic compositions (pH 1–5), Iritone demonstrates excellent long-term stability compared to standard fragrance blends [1]. Formulations containing Iritone maintained their structural and olfactory integrity after 1 month of accelerated aging at 50 °C, effectively masking the base acid smell without developing off-notes[1]. In contrast, conventional ionone-based mixtures exhibited severe odor balance deterioration and failed to suppress the inherent acid smell of the cosmetic base under identical thermal conditions [1].
| Evidence Dimension | Olfactory stability and masking efficacy at 50 °C (1 month) in pH 1–5 media |
| Target Compound Data | Ranked 'good' (stable, no off-odor development, retained masking) |
| Comparator Or Baseline | Conventional ionone blends (deterioration of odor balance and manifestation of unpleasant acid smell) |
| Quantified Difference | Maintained masking efficacy and scent profile at 50 °C for 30 days, whereas baselines failed |
| Conditions | Acidic hair cosmetic base (pH 1–5) incubated at 50 °C for 1 month |
Enables the procurement of a reliable violet/orris note for shampoos and acidic hair treatments that require long shelf-life in warm climates without degrading.
Iritone possesses a boiling point of 276 °C and a flash point of 116.9 °C, which is significantly higher than that of standard violet notes like beta-ionone (boiling point ~267 °C) [1]. This structural bulk, driven by the 2,4,6-trimethyl substitution, significantly reduces its vapor pressure, allowing it to act at a later stage of the evaporation curve compared to standard irones and ionones [2]. It provides up to 48 hours of substantivity on testing substrates, ensuring prolonged retention of the powdery orris note in functional products long after more volatile analogs have dissipated [3].
| Evidence Dimension | Boiling point and evaporation stage |
| Target Compound Data | Boiling point 276 °C; high substantivity (up to 48 hours) |
| Comparator Or Baseline | Beta-ionone (lower boiling point, faster evaporation curve) |
| Quantified Difference | Acts as a heavier fixative/base note, extending the violet/orris character significantly longer than standard ionones |
| Conditions | Standard evaporative testing on perfumery substrates |
Buyers formulating long-lasting functional fragrances (e.g., fabric softeners, detergents) require heavier molecules like Iritone to ensure the scent survives the wash and drying cycles.
Iritone is specifically utilized as a core component in odor-masking bases designed to neutralize the malodor of malodor-producing polymers and liquid carriers in personal care compositions [1]. Formulations utilizing 15–75% of heavy ionone derivatives like Iritone (boiling point >250 °C) in the masking base successfully neutralize base odors at total base concentrations as low as 0.005% to 2.5% by weight [1]. This outperforms simpler, highly volatile masking agents (boiling point <250 °C) that evaporate before the polymer malodor is fully suppressed over the product's lifespan [1].
| Evidence Dimension | Malodor masking duration and efficacy |
| Target Compound Data | Effective masking at 0.005–2.5% base inclusion |
| Comparator Or Baseline | Highly volatile perfumes (boiling point <250 °C) |
| Quantified Difference | Provides sustained masking of polymer base odors due to its >250 °C boiling point, preventing the premature exposure of malodors |
| Conditions | Personal care compositions containing malodor-producing polymers |
Essential for formulators working with strong-smelling active ingredients or polymers who need a reliable, long-lasting masking agent that won't evaporate prematurely.
While many ester-based fragrances and simpler ketones degrade or discolor in the highly alkaline environment of bar soaps (pH 9–11), Iritone is heavily procured for functional perfumery due to its exceptional stability in soap bases [1]. The steric hindrance provided by the trimethyl-substituted cyclohexene ring protects the molecule from nucleophilic attack, maintaining the structural integrity and the target powdery-floral scent profile where less hindered analogs might degrade [1].
| Evidence Dimension | Chemical stability in alkaline media (pH 9–11) |
| Target Compound Data | High stability; no discoloration or olfactory degradation in soap |
| Comparator Or Baseline | Unhindered ketones and ester-based floral fragrances |
| Quantified Difference | Retains olfactory fidelity in high-pH environments where standard floral esters undergo rapid saponification |
| Conditions | Functional soap bases at pH 9–11 |
Reduces the risk of product recall or shelf-life failure in bar soaps and heavy-duty detergents caused by fragrance degradation.
Due to its proven stability at 50 °C for over 30 days in pH 1–5 media, Iritone is the preferred orris/violet note for acidic shampoos, conditioners, and hair treatments where it successfully masks the cosmetic base odor without deteriorating [1].
Its steric hindrance protects it against high-pH degradation, making it an ideal candidate for bar soaps and heavy-duty laundry detergents where other floral notes would saponify or discolor over time [2].
Utilized in specialized masking bases (at 0.005% to 2.5% concentration) to neutralize the inherent chemical smell of malodor-producing polymers in personal care products, leveraging its >250 °C boiling point for extended duration [3].
Its high boiling point (276 °C) and 48-hour substantivity ensure that the powdery, elegant iris note survives the high heat of tumble drying and remains on the fabric long after washing, outperforming more volatile ionones [2].